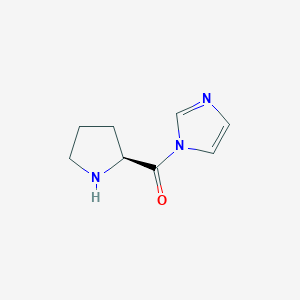
(S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone is a compound that features both an imidazole and a pyrrolidine ring. These heterocyclic structures are significant in medicinal chemistry due to their biological activity and ability to interact with various biological targets. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable molecule in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone typically involves the construction of the pyrrolidine and imidazole rings followed by their subsequent coupling. One common method involves the use of starting materials such as 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester and 1H-imidazole. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the rings .
科学的研究の応用
(S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of (S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The pyrrolidine ring can interact with various proteins, influencing their activity and function. These interactions can modulate biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Pyrrolidin-2-one: Another compound with a pyrrolidine ring, known for its biological activity.
Imidazo[1,2-a]pyridine: A compound with an imidazole ring, used in pharmaceutical applications.
Uniqueness
(S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone is unique due to the combination of both imidazole and pyrrolidine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to compounds with only one of these rings .
生物活性
(S)-(1H-Imidazol-1-yl)(pyrrolidin-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a hybrid structure combining imidazole and pyrrolidine moieties, which are known to contribute to various biological activities. The molecular formula is C10H12N4O, with a molecular weight of 208.23 g/mol.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing imidazole and pyrrolidine. For instance, derivatives similar to this compound have shown promising antibacterial and antifungal activities.
- Antibacterial Activity : In vitro tests demonstrated that certain pyrrolidine derivatives exhibited significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. For example, compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens .
- Antifungal Activity : The compound also displayed antifungal activity, with MIC values indicating effective inhibition against Candida albicans and Fusarium oxysporum. Specific derivatives reported MIC values from 16.69 to 78.23 µM against C. albicans .
| Activity Type | Target Organism | MIC (µM) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 |
| Antibacterial | Escherichia coli | 0.0039 - 0.025 |
| Antifungal | Candida albicans | 16.69 - 78.23 |
| Antifungal | Fusarium oxysporum | 56.74 - 222.31 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many imidazole derivatives act as enzyme inhibitors, particularly in pathways related to bacterial cell wall synthesis and fungal growth.
- Receptor Modulation : The compound may also modulate receptor activity, influencing pathways involved in inflammation and immune responses.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of pyrrolidine derivatives, including those structurally related to this compound. The results indicated that modifications in the side chains significantly affected the potency against both bacterial and fungal strains.
Research on Structure-Activity Relationship (SAR)
Research into the SAR of imidazole-containing compounds revealed that the presence of halogen substituents on the aromatic rings enhanced antimicrobial activity significantly. This suggests that further modifications to this compound could lead to more potent derivatives .
特性
分子式 |
C8H11N3O |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
imidazol-1-yl-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C8H11N3O/c12-8(7-2-1-3-10-7)11-5-4-9-6-11/h4-7,10H,1-3H2/t7-/m0/s1 |
InChIキー |
FOHFZPREFIPMBM-ZETCQYMHSA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)N2C=CN=C2 |
正規SMILES |
C1CC(NC1)C(=O)N2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















